molecular formula C16H19N3O B2769200 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone CAS No. 2034514-26-4

1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone

Cat. No. B2769200
CAS RN: 2034514-26-4
M. Wt: 269.348
InChI Key: NPNLSVSDWZLBQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone” is a complex organic molecule that contains several functional groups. It has a benzimidazole group, which is a type of heterocyclic aromatic organic compound . This group is fused to a pyrrolidine ring, which is a type of secondary amine . The molecule also contains a cyclopropyl group and a ketone group .


Molecular Structure Analysis

The benzimidazole group in the molecule is a planar, aromatic system, which could contribute to the overall stability of the molecule . The presence of the ketone group introduces a polar character to the molecule, which could influence its solubility and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. The benzimidazole group is aromatic and relatively stable, but it can participate in electrophilic substitution reactions . The ketone group is polar and can undergo a variety of reactions, including nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar ketone group could enhance its solubility in polar solvents . The compound’s melting and boiling points, as well as its density and refractive index, would depend on its specific molecular structure .

Scientific Research Applications

Antibacterial Applications

Imidazole derivatives, including our compound of interest, have been shown to possess significant antibacterial properties. These compounds can be synthesized and modified to target a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action often involves the disruption of bacterial cell wall synthesis or protein synthesis inhibition, leading to the death of the bacterial cells .

Antitumor Potential

The structural framework of imidazole derivatives allows them to interact with various biological targets, making them effective in antitumor applications. They have been evaluated against different cancer cell lines, such as MCF-7 (breast cancer) and CaCo-2 (colon cancer), showing promising results in inhibiting tumor growth and proliferation .

Antifungal Activity

Imidazole compounds are also known for their antifungal activity. They can be designed to interfere with the synthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately, the death of the fungal cells. This makes them valuable in the treatment of fungal infections .

Anti-inflammatory Properties

The anti-inflammatory properties of imidazole derivatives are attributed to their ability to modulate the production of inflammatory cytokines and mediators. This can be particularly beneficial in the treatment of chronic inflammatory diseases, providing a potential pathway for new therapeutic agents .

Antiviral Efficacy

Research has indicated that imidazole derivatives can exhibit antiviral efficacy against a range of viruses. By interfering with viral replication or binding to viral proteins, these compounds can prevent the spread of the virus within the host, offering a route for the development of new antiviral drugs .

Antioxidant Capabilities

The imidazole ring structure inherent in these compounds can act as a free radical scavenger, providing antioxidant capabilities. This is important in the prevention of oxidative stress-related diseases, as oxidative stress is a factor in many chronic conditions, including cardiovascular diseases and neurodegenerative disorders .

Future Directions

The study of benzimidazole derivatives is a vibrant field due to their wide range of biological activities . Future research could explore the synthesis of new derivatives, their potential biological activities, and their mechanisms of action .

properties

IUPAC Name

1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-2-cyclopropylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c20-16(9-12-5-6-12)18-8-7-13(10-18)19-11-17-14-3-1-2-4-15(14)19/h1-4,11-13H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNLSVSDWZLBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)N2CCC(C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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